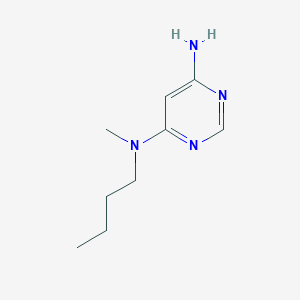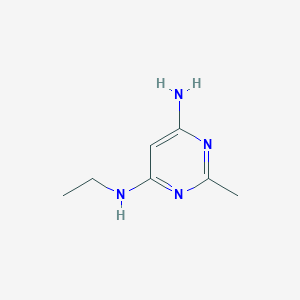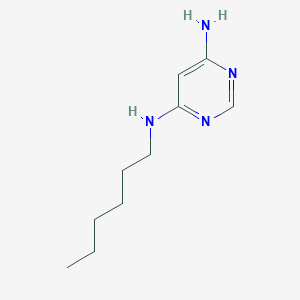
3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid
Übersicht
Beschreibung
3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid, commonly known as 4-Fluoromandelic acid (4-FMDA), is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of mandelic acid, which is a naturally occurring organic compound found in many fruits and vegetables. 4-FMDA has been studied for its potential to be used as a therapeutic agent for the treatment of certain diseases, as well as its ability to act as a biomarker for certain metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- A study by Ayoup et al. (2014) involved the total synthesis of a compound initially thought to be a natural product from Streptomyces sp. TC1, but later identified as 3,5-Di-tert-butyl-4-fluorophenylpropionic acid. This synthesis revealed an incorrect assignment in the initial report, as the compound did not contain fluorine (Ayoup, Cordes, Slawin, & O'Hagan, 2014).
Biocatalysis and Bioengineering :
- Liu et al. (2022) reported the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound related to 3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid. The study used E. coli for synthesis, highlighting the environmental and safety advantages of biocatalytic procedures (Liu, Yuan, Jin, & Xian, 2022).
Chemical Transformations and Catalysis :
- Research by De Vries, Roelfes, and Green (1998) involved the transformation of cinnamaldehyde to 3-phenylpropionic acid, demonstrating the utility of homogeneous ruthenium catalysts in such chemical conversions (De Vries, Roelfes, & Green, 1998).
Analytical and Separation Techniques :
- Fanali and Aturki (1995) explored the use of cyclodextrins in capillary electrophoresis for the chiral resolution of 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Their work underlines the importance of such analytical techniques in studying compounds like this compound (Fanali & Aturki, 1995).
Enzyme Inhibition and Biological Activity :
- Ling, Shiu, and Yang (1999) designed and synthesized derivatives of 3-fluoro-2-oxo-3-phenylpropionic acid as inhibitors of 4-hydroxyphenylpyruvate dioxygenase from pig liver, demonstrating the potential of such compounds in biological systems (Ling, Shiu, & Yang, 1999).
Environmental Implications and Biodegradation :
- Sun et al. (2016) investigated the biosynthesis of 3-phenylpropionic acid and its related compounds in E. coli. This research is crucial for understanding the environmental fate and biodegradation of similar compounds (Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016).
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-6-10(12)4-3-9(7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMKNZRMGOSYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470015.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)